gamma-Secretase Inhibitor I gamma-Secretase Inhibitor I ATP synthase is comprised of 2 major units, the Fo and F1. Five different subunits make up the F1 unit: 3 α, 3 β, 1 δ, 1 γ, and 1 ε subunits. The α and β subunits are localized to the mitochondrial and plasma membranes and the β subunit is thought to be involved in the satiation response through binding to enterostatin.
Z-LLNle-CHO, also known as gamma-Secretase Inhibitor I, is a cell permeable inhibitor of gamma-secretase, inducing apoptosis of human glioblastoma tumor-initiating cells by proteasome inhibition and mitotic arrest response.
Brand Name: Vulcanchem
CAS No.: 133407-83-7
VCID: VC0547842
InChI: InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)
SMILES: CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C26H41N3O5
Molecular Weight: 475.6 g/mol

gamma-Secretase Inhibitor I

CAS No.: 133407-83-7

Cat. No.: VC0547842

Molecular Formula: C26H41N3O5

Molecular Weight: 475.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

gamma-Secretase Inhibitor I - 133407-83-7

Specification

CAS No. 133407-83-7
Molecular Formula C26H41N3O5
Molecular Weight 475.6 g/mol
IUPAC Name benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)
Standard InChI Key RNPDUXVFGTULLP-VABKMULXSA-N
Isomeric SMILES CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
SMILES CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Appearance Solid powder

Introduction

Chemical and Structural Properties of Gamma-Secretase Inhibitor I

Gamma-Secretase Inhibitor I is a synthetic peptide aldehyde with the empirical formula C₂₆H₄₁N₃O₅ and a molecular weight of 475.6 g/mol . The compound’s structure includes a norleucine (Nle) residue and a C-terminal aldehyde group, which is critical for its inhibitory activity. Its peptide sequence, Z-Leu-Leu-Nle-CHO, enables interaction with the gamma-secretase active site through reversible binding .

Table 1: Key Chemical Properties of Gamma-Secretase Inhibitor I

PropertyValueSource
Empirical FormulaC₂₆H₄₁N₃O₅
Molecular Weight475.6 g/mol
Purity≥90% (HPLC)
SolubilityDMSO, ethanol
Storage Conditions-20°C, protected from light

The compound’s hygroscopic nature necessitates storage under inert gas to maintain stability . Its cell permeability allows for efficient intracellular targeting of gamma-secretase, making it suitable for in vitro and cell-based assays .

Mechanism of Action: Targeting Gamma-Secretase and Beyond

Gamma-secretase is an intramembrane aspartyl protease complex responsible for the proteolytic cleavage of over 100 type I transmembrane proteins, including APP and Notch receptors . Gamma-Secretase Inhibitor I binds to the enzyme’s active site, preventing substrate processing.

Modulation of Notch Signaling

Notch receptors require gamma-secretase-mediated cleavage to release their intracellular domains (NICDs), which regulate transcription of genes involved in cell differentiation and survival . Gamma-Secretase Inhibitor I blocks Notch1-4 processing, disrupting downstream signaling pathways. Notably, inhibition efficacy varies across Notch subtypes:

  • Notch1: IC₅₀ ≈ 10–50 nM

  • Notch2: IC₅₀ ≈ 5–30 nM

  • Notch4: IC₅₀ ≈ 20–100 nM

This substrate selectivity has implications for cancer therapy, as Notch isoforms exhibit tissue-specific roles in tumorigenesis .

Off-Target Effects on SPP/SPPL Proteases

Recent studies reveal that Gamma-Secretase Inhibitor I inhibits SPPL2b, a member of the SPP/SPPL family, with an IC₅₀ of 28.34 nM . SPPL proteases regulate intramembrane cleavage of proteins like tumor necrosis factor-alpha (TNF-α), linking gamma-secretase inhibition to immunomodulatory effects.

Pharmacological Profile and Research Applications

Table 2: Substrate-Specific Inhibition by Gamma-Secretase Inhibitor I

SubstrateIC₅₀ (nM)Potentiation at Low Doses
APP50Yes (1.5–3.0-fold)
Notch120No
Notch215No
SPPL2b28.34No

Low-dose potentiation (1–4 pM) enhances Aβ production by 1.5-fold, suggesting allosteric modulation of gamma-secretase .

Functional Effects in Cancer Models

In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), Gamma-Secretase Inhibitor I reduces mammosphere formation by 60–80% at 1 μM . This anti-cancer activity correlates with Notch1 inhibition but is augmented by SPPL2b blockade, which alters TNF-α signaling.

Clinical Implications and Challenges

Repurposing for Oncology

  • On-target toxicity: Chronic Notch inhibition causes gastrointestinal and immune dysfunction.

  • Substrate heterogeneity: Differential inhibition of Notch isoforms and SPPLs complicates dose optimization.

Lessons from Alzheimer’s Disease Trials

Early AD trials with gamma-secretase inhibitors (e.g., Semagacestat) failed due to insufficient Aβ lowering and adverse effects . Gamma-Secretase Inhibitor I’s unique pharmacology—particularly its SPPL2b activity—may offer a safer profile, but this remains untested in humans.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator